molecular formula C12H28N2 B1267130 n,n'-Dipropylhexane-1,6-diamine CAS No. 6994-82-7

n,n'-Dipropylhexane-1,6-diamine

Cat. No. B1267130
CAS RN: 6994-82-7
M. Wt: 200.36 g/mol
InChI Key: HATUUAQLQWALQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

DPHDA is involved in the biosynthesis of diamines, crucial monomers for polyamide plastics like nylon. The emphasis on sustainable development has led to the utilization of renewable raw materials for diamine synthesis, vital for a sustainable plastics industry. High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been increasingly used for the production of diamines, including 1,6-diaminohexane.


Molecular Structure Analysis

The n,n’-dipropylhexane-1,6-diamine molecule contains a total of 41 bond(s). There are 13 non-H bond(s), 11 rotatable bond(s) and 2 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

Research on n,n’-Dipropylhexane-1,6-diamine includes the study of its complexation behavior with metals. Investigations into the synthesis and characterization of metal dithiocarbamate complexes of various n,n’-dipropylhexane-1,6-diamines have been conducted. These studies are essential for understanding the formation and properties of these complexes, which have significant implications in various industrial applications, particularly in catalysis and material science.


Physical And Chemical Properties Analysis

DPHDA is a colorless, water-soluble liquid with a pungent odor. It has a molecular weight of 145.22 g/mol.

Scientific Research Applications

Biosynthesis in Plastic Industry

n,n'-Dipropylhexane-1,6-diamine is involved in the biosynthesis of diamines, crucial monomers for polyamide plastics like nylon. The emphasis on sustainable development has led to the utilization of renewable raw materials for diamine synthesis, vital for a sustainable plastics industry. High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been increasingly used for the production of diamines, including 1,6-diaminohexane. This research highlights the growing importance of bio-based diamines in the plastic industry and the associated challenges and opportunities (Wang, Li, & Deng, 2020).

Metal Complexation

Research on n,n'-Dipropylhexane-1,6-diamine includes the study of its complexation behavior with metals. Investigations into the synthesis and characterization of metal dithiocarbamate complexes of various n,n'-dipropylhexane-1,6-diamines have been conducted. These studies are essential for understanding the formation and properties of these complexes, which have significant implications in various industrial applications, particularly in catalysis and material science (Halimehjani et al., 2019).

Environmental Monitoring

Another important application of n,n'-Dipropylhexane-1,6-diamine is in environmental monitoring. It has been used for the determination of diisocyanate-derived amines in biological samples like urine. This application is particularly relevant in occupational health, where monitoring exposure to hazardous substances is crucial (Rosenberg & Savolainen, 1986).

Polymer Science

In polymer science, n,n'-Dipropylhexane-1,6-diamine has been used in the synthesis of various polymers. For example, its reaction with 1,2-diphenyldiborane(6) has been investigated to create new polymer materials. Understanding the polycondensation reactions involving this diamine helps in developing novel materials with potential applications in various fields, including electronics and material engineering (Korshak, Zamyartina, & Bekasova, 1963).

Safety And Hazards

DPHDA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

N,N'-dipropylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATUUAQLQWALQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCCCCNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301248
Record name n,n'-dipropylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-Dipropylhexane-1,6-diamine

CAS RN

6994-82-7
Record name NSC142014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-dipropylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DV Patel - 2020 - search.proquest.com
Alzheimer's disease (AD), the most common type of dementia, is a progressive neurodegenerative disorder prevalent amongst older populations. Almost 50 million people worldwide …
Number of citations: 0 search.proquest.com

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